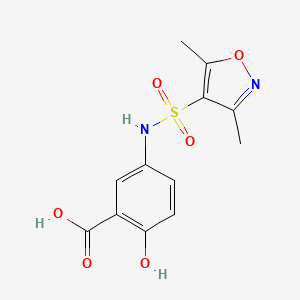
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol is a chemical compound with the CAS Number: 634576-49-1. It has a molecular weight of 198.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for 1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol is 1S/C7H13F3N2O/c8-7(9,10)6(13)5-12-3-1-11-2-4-12/h6,11,13H,1-5H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol is a powder that is stored at room temperature . For more specific physical and chemical properties, such as melting point, boiling point, or solubility, it would be best to refer to a detailed chemical properties database or a Material Safety Data Sheet (MSDS).Scientific Research Applications
Synthesis of Fluorinated Compounds
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol: is used in the synthesis of various fluorinated compounds. The trifluoro group in the molecule can significantly alter the physical and chemical properties of the synthesized compounds, making them useful for a range of applications, including pharmaceuticals and agrochemicals .
Pharmaceutical Research
This compound serves as a valuable intermediate in the development of new drugs. Its unique structure allows for the creation of molecules with potential therapeutic effects, particularly in the realm of central nervous system disorders due to the presence of the piperazine moiety .
Material Science
In material science, 1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol can be utilized to modify surface properties of materials. The introduction of fluorine atoms can lead to the development of materials with enhanced resistance to solvents and chemicals .
Catalysis
The compound can act as a ligand in catalytic systems. Its ability to coordinate with metals can lead to the formation of catalysts that are highly selective and efficient in various chemical reactions .
Biological Studies
Due to its structural similarity to bioactive molecules, this compound is used in biological studies to probe the function of enzymes and receptors. It can help in understanding the interaction between small molecules and biological macromolecules .
Analytical Chemistry
In analytical chemistry, it can be used as a derivatization agent to improve the detection of certain compounds in complex mixtures. The trifluoro group enhances the volatility and detectability of these compounds in gas chromatography-mass spectrometry (GC-MS) analyses .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302) or causes skin irritation (H315). Precautionary statements, which provide safety advice, include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
1,1,1-trifluoro-3-piperazin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)6(13)5-12-3-1-11-2-4-12/h6,11,13H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLXECCDNYFDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-(piperazin-1-yl)propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2994635.png)
![6-Chloro-7-[(4-chlorophenyl)methoxy]-4-methylchromen-2-one](/img/structure/B2994637.png)

![4-Chloro-2-{[(5-chloro-2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2994639.png)
![2-cyclohexyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2994643.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2994645.png)
![2,3-dimethoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2994646.png)



![Methyl 3-[2-nitro-4-(trifluoromethyl)anilino]propanoate](/img/structure/B2994650.png)


